Home > Products > Screening Compounds P145634 > 13,14-Dihydro-15-keto prostaglandin F1alpha
13,14-Dihydro-15-keto prostaglandin F1alpha -

13,14-Dihydro-15-keto prostaglandin F1alpha

Catalog Number: EVT-1210425
CAS Number:
Molecular Formula: C20H36O5
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
13,14-dihydro-15-keto-PGF1alpha is a prostaglandin Falpha obtained by formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F1alpha. It is a prostaglandins Falpha, a ketone and a diol. It is functionally related to a prostaglandin F1alpha. It is a conjugate acid of a 13,14-dihydro-15-keto-PGF1alpha(1-).
Synthesis Analysis

The synthesis of 13,14-Dihydro-15-keto Prostaglandin F1alpha can be achieved through several methods, primarily focusing on the enzymatic conversion of Prostaglandin F1alpha. The following steps outline a common synthetic pathway:

  1. Starting Material: Prostaglandin F1alpha is used as the primary substrate.
  2. Enzymatic Conversion: The compound undergoes reduction at the 13 and 14 positions, followed by oxidation at the 15 position. This transformation can be facilitated by specific enzymes or through chemical methods involving reducing agents.
  3. Purification: Post-synthesis, the product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Technical parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular formula of 13,14-Dihydro-15-keto Prostaglandin F1alpha is C20H30O4 with a molecular weight of approximately 354.45 g/mol. The structure features:

  • Functional Groups: It contains hydroxyl groups (-OH), a ketone group (C=O), and multiple double bonds characteristic of prostaglandins.
  • Stereochemistry: The compound has specific stereochemical configurations that are crucial for its biological activity.

The structural representation can be summarized as follows:

Molecular Structure C20H30O4\text{Molecular Structure }\quad \text{C}_{20}\text{H}_{30}\text{O}_{4}

The three-dimensional conformation plays a significant role in its interaction with biological receptors .

Chemical Reactions Analysis

13,14-Dihydro-15-keto Prostaglandin F1alpha participates in various biochemical reactions:

  1. Receptor Binding: It interacts with prostaglandin receptors (such as EP receptors), influencing downstream signaling pathways.
  2. Metabolism: The compound can undergo further metabolic transformations leading to other bioactive metabolites or conjugation reactions for excretion.
  3. Quantitative Analysis: Methods such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay are employed to measure levels of this metabolite in biological samples, which can reflect physiological states or disease conditions .
Mechanism of Action

The mechanism of action for 13,14-Dihydro-15-keto Prostaglandin F1alpha involves binding to specific prostaglandin receptors on target cells. This interaction triggers various intracellular signaling cascades that modulate physiological responses such as:

  • Vasodilation: Inducing relaxation of vascular smooth muscle.
  • Inhibition of Platelet Aggregation: Affecting thromboxane synthesis and thereby influencing clot formation.
  • Regulation of Uterine Contractions: Playing a role in reproductive processes.

Studies indicate that the pharmacological effects are dose-dependent and can vary based on receptor subtype engagement .

Physical and Chemical Properties Analysis

The physical properties of 13,14-Dihydro-15-keto Prostaglandin F1alpha include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Stability: Sensitive to light and heat; should be stored under controlled conditions to maintain stability.

Chemical properties include reactivity with nucleophiles due to the presence of carbonyl groups and susceptibility to hydrolysis under basic conditions .

Applications

13,14-Dihydro-15-keto Prostaglandin F1alpha has several scientific applications:

  1. Clinical Diagnostics: Used as a biomarker for assessing levels of Prostaglandin F1alpha production in various clinical settings, including pregnancy monitoring and cardiovascular assessments.
  2. Research Tool: Employed in studies investigating prostaglandin pathways and their implications in health and disease.
  3. Pharmaceutical Development: Investigated for potential therapeutic applications in managing conditions related to vascular function and reproductive health.
Biochemical Characterization of 13,14-Dihydro-15-keto Prostaglandin F1α

Structural Properties and Nomenclature

13,14-Dihydro-15-keto Prostaglandin F1α (DK-PGF1α) is a prostaglandin metabolite characterized by specific modifications to the native prostanoic acid structure. Its systematic IUPAC name is 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxooct-1-en-1-yl]cyclopentyl]-6-oxoheptanoic acid, reflecting its chiral centers and functional groups [1]. The molecular formula is C₂₀H₃₂O₆, with an average molecular weight of 368.4645 Da and a monoisotopic mass of 368.2199 Da [1]. Key structural features include:

  • Carbonyl group at C-15: Replaces the alcohol moiety of native PGF1α, enhancing electrophilicity.
  • Saturation of C13-C14 bond: Eliminates the reactive enone system.
  • Oxo group at C-6: Introduces an additional ketone functionality.
  • α-Chain carboxyl group: Maintains carboxylic acid functionality for potential conjugation or ionization [1] [8].

The cyclopentane ring retains cis-oriented hydroxyl groups at C-11 and C-15, critical for receptor recognition. The C-13 side chain adopts an E-configuration (trans) across the remaining double bond [1]. Common synonyms include 6,15-Diketo-13,14-dihydro-PGF1α, 6,15-Dioxo-9S,11R-dihydroxy-13E-prostenoic acid, and Dihydro-15-oxoprostaglandin F1α [1] [8].

  • Table 1: Structural Identifiers of 13,14-Dihydro-15-keto PGF1α
    IdentifierValue
    CAS Registry Number63446-59-3
    HMDB IDHMDB0001979
    ChEBI ID72595
    SMILESCCCCCC(=O)\C=C[C@H]1C@HCC@H[C@@H]1CC(=O)CCCCC(O)=O
    InChIKeyVKPWUQVGTPVEMU-QVPQFPIISA-N

Biosynthetic Pathways and Precursor Relationships

DK-PGF1α is primarily formed through the sequential enzymatic modification of prostacyclin (PGI₂). This pathway involves two critical steps:

  • Spontaneous Hydration: PGI₂, an unstable vasoprotective eicosanoid, non-enzymatically hydrolyzes to 6-keto-Prostaglandin F1α (6-keto-PGF1α) in aqueous media (plasma/tissues) [9].
  • Enzymatic Dehydrogenation/Reduction: 6-keto-PGF1α undergoes oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH), forming 6,15-diketo-PGF1α. This intermediate is subsequently reduced by Prostaglandin Δ¹³-Reductase (PGR) at the C13-C14 double bond, yielding DK-PGF1α [1] [9].

In vivo studies in cats and rabbits demonstrate rapid conversion of both PGI₂ and 6-keto-PGF1α to DK-PGF1α. Notably, 6-keto-PGF1α exhibits faster metabolic flux than its precursor PGI₂ due to:

  • Competitive inhibition delaying PGI₂ access to 15-PGDH
  • Higher substrate specificity of 15-PGDH for 6-keto-PGF1α [9].
  • Table 2: Species-Specific Conversion Rates of PGI₂ and 6-keto-PGF1α to DK-PGF1α
    SpeciesInfused CompoundConversion Rate to DK-PGF1αKey Observation
    CatPGI₂ModerateCompeting mechanisms delay access to 15-PGDH
    Cat6-keto-PGF1αHighDirect substrate for 15-PGDH/PGR
    RabbitPGI₂ModerateSimilar to cat
    Rabbit6-keto-PGF1αHighFaster than PGI₂ conversion [9]

Metabolic Fate and Enzymatic Degradation

As a terminal metabolite, DK-PGF1α exhibits greater stability than its precursors but undergoes further modifications:

  • β-Oxidation: Shortening of the carboxylic acid side chain (α-chain) in peroxisomes.
  • ω-Oxidation: Hydroxylation at the alkyl terminus (ω-chain) by cytochrome P450 enzymes (e.g., CYP4A/F), forming dicarboxylic acid derivatives [1] [7].
  • Glucuronidation/Sulfation: Phase II conjugation at C-11 or C-15 hydroxyl groups enhances hydrophilicity for renal/biliary excretion [7].

Interindividual variability in DK-PGF1α metabolism is significant. Hepatic cytosolic carbonyl reductases catalyze the reverse reduction of the C-15 ketone to regenerate bioactive 6-keto-PGF1α. Activity varies up to tenfold across human livers due to:

  • Non-normal distribution of enzyme concentrations (not structural variants)
  • Lower activity in pediatric livers vs. adults (P < 0.05) [2].

Erythrocytes contain measurable 15-ketoprostaglandin reductase activity but do not contribute significantly to systemic metabolism due to compartmentalization. Intact erythrocytes lack catalytic function, restricting activity to lysed cells in vitro [2].

  • Table 3: Enzymes Governing DK-PGF1α Metabolism
    EnzymeTissue LocalizationReaction CatalyzedVariability Factors
    Carbonyl ReductaseLiver cytosolC-15 ketoreduction to 6-keto-PGF1α10-fold variation; age-dependent
    15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)UbiquitousOxidation of 6-keto-PGF1α to diketonePolymorphisms affecting expression
    Prostaglandin Δ¹³-Reductase (PGR)Liver/kidneyC13-C14 double bond saturationSubstrate competition effects
    CYP4A/FHepatic microsomesω-Hydroxylation of alkyl chainInducible by fibrates [1] [2] [7]

Stability and Reactivity in Biological Matrices

DK-PGF1α demonstrates moderate stability in biological samples compared to parent eicosanoids, though specific handling protocols are essential for accurate quantification:

  • Temperature Sensitivity: Degrades rapidly at room temperature; requires storage at –80°C and processing on ice [7].
  • pH-Dependent Reactivity: The α,β-unsaturated ketone in the side chain undergoes Michael addition with nucleophiles (e.g., glutathione) at pH > 8.0, forming adducts [1].
  • Ex Vivo Formation Risk: Improper blood collection can artifactually increase levels via platelet-derived PGI₂ degradation. Prevention requires:
  • Immediate centrifugation after draw (4°C)
  • Addition of cyclooxygenase inhibitors (e.g., indomethacin) to whole blood [7].

Analytical challenges arise from:

  • Isomeric Interference: Co-elution with DK-PGD₂/F₂α derivatives in LC-MS/MS.
  • Low Abundance: Picomolar concentrations necessitate sensitive detection methods [7].

Modern LC-MS/MS protocols resolve these issues using:

  • Stable Isotope Dilution: ²H₄- or ¹³C₄-labeled DK-PGF1α as internal standard.
  • Chromatographic Resolution: C18 columns with acidic mobile phases (0.1% formic acid) to separate isomers like 13,14-dihydro-15-keto-PGF2α [5] [7].
  • Mass Detection: MRM transitions m/z 369.2→315.2 (quantifier) and 369.2→271.1 (qualifier) [7].
  • Table 4: Stability-Indicating Properties of DK-PGF1α in Biological Matrices
    PropertyEffect on StabilityMitigation Strategy
    TemperatureRapid degradation > –20°CStorage at –80°C; thawing on ice
    pHAdduct formation above pH 8.0Acidification of samples (pH 3–5)
    Nucleophiles (e.g., GSH)Michael addition at C9-C10Add antioxidants (e.g., BHT); rapid processing
    Enzymatic ActivityEx vivo metabolism by 15-PGDH/PGRImmediate centrifugation; enzyme inhibitors
    Auto-oxidationRadical-mediated chain breakdownNitrogen atmosphere; chelating agents [1] [5] [7]
  • Table 5: Prostaglandin Compounds Mentioned
    Compound NameSynonyms
    13,14-Dihydro-15-keto Prostaglandin F1α6,15-Diketo-13,14-dihydro-PGF1α; DK-PGF1α
    ProstacyclinPGI₂
    6-keto-Prostaglandin F1α6-keto-PGF1α
    13,14-Dihydro-15-keto Prostaglandin D₂DK-PGD₂; 15-Oxo-13,14-dihydro-PGD₂
    13,14-Dihydro-15-keto Prostaglandin F2αPGFM
    6,15-Diketo-13,14-dihydroprostaglandin F1α6,15-DK-13,14-DH-PGF1α
    Prostaglandin F2αPGF2α
    13,14-Dihydro-15-keto Prostaglandin E1PGE0 [1] [2] [4]

Properties

Product Name

13,14-Dihydro-15-keto prostaglandin F1alpha

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid

Molecular Formula

C20H36O5

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)/t16-,17-,18+,19-/m1/s1

InChI Key

FVPKMMQYALWZHV-AKHDSKFASA-N

SMILES

CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O

Synonyms

13,14-dihydro-15-keto PGF1α

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.